![molecular formula C₃₄H₃₉Cl₃O₁₃ B1140578 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III CAS No. 103150-33-0](/img/structure/B1140578.png)

7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

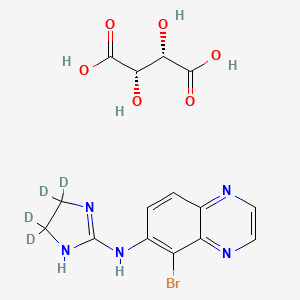

7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III is a precursor to Paclitaxel . Paclitaxel is a tetracyclic diterpenoid originally isolated from the Pacific yew tree Taxus brevifolia . It is used as a mitotic inhibitor in cancer chemotherapy .

Synthesis Analysis

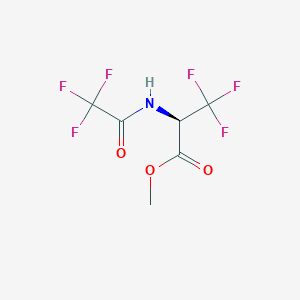

The synthesis of 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III involves Ethanamine, N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy- .Molecular Structure Analysis

The molecule contains a total of 93 bonds; 54 non-H bonds, 12 multiple bonds, 11 rotatable bonds, 6 double bonds, 6 aromatic bonds, 1 four-membered ring, 3 six-membered rings, 2 eight-membered rings, 1 ten-membered ring, 1 twelve-membered ring, 2 aliphatic esters, and 1 ester .Physical And Chemical Properties Analysis

The molecular weight of 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III is 762.02 . The molecule consists of 39 Hydrogen atoms, 34 Carbon atoms, 13 Oxygen atoms, and 3 Chlorine atoms . It is a solid substance that is soluble in Chloroform and Ethyl Acetate .科学的研究の応用

Precursor to Paclitaxel

This compound is a precursor to Paclitaxel , a chemotherapy drug used in the treatment of various types of cancers .

Cancer Chemotherapy

It is used as a mitotic inhibitor in cancer chemotherapy . Mitotic inhibitors are drugs that prevent cell division, thereby stopping the growth of cancer cells.

Microtubule-Stabilising Agent

It acts as a microtubule-stabilising agent . Microtubules are a part of the cell’s cytoskeleton and are involved in maintaining cell shape, enabling cell movement, and cell division. By stabilizing microtubules, the compound prevents cancer cells from dividing and growing.

Metabolite

It is a metabolite , meaning it is a substance necessary for metabolism, the set of life-sustaining chemical reactions in organisms.

Pharmaceutical Standards

It is used in pharmaceutical standards , which are reference materials for drug quality control, ensuring the safety and efficacy of pharmaceutical products.

Chemical Synthesis

It is used in chemical synthesis , specifically in the synthesis of Paclitaxel . This involves a series of chemical reactions to transform raw materials into complex chemical compounds.

Drug Development

It plays a crucial role in drug development , particularly in the development of anti-cancer drugs like Paclitaxel.

Biochemical Research

It is used in biochemical research , contributing to our understanding of biological processes and the development of new therapeutic strategies.

Safety And Hazards

特性

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39Cl3O13/c1-16-20(40)13-33(44)27(49-28(42)19-10-8-7-9-11-19)25-31(6,26(41)24(47-17(2)38)23(16)30(33,4)5)21(48-29(43)46-15-34(35,36)37)12-22-32(25,14-45-22)50-18(3)39/h7-11,20-22,24-25,27,40,44H,12-15H2,1-6H3/t20-,21-,22+,24+,25-,27-,31+,32-,33+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJVHCBPOLKGHR-WBFAQAOQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39Cl3O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

762.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-Deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one](/img/structure/B1140498.png)

![2-[(1Z)-1-Buten-1-yl]-6-methylpyridine](/img/structure/B1140500.png)

![methyl (3S)-4-bromo-3-[tert-butyl(dimethyl)silyl]oxybutanoate](/img/structure/B1140518.png)